molecular formula C14H12ClN3O2S2 B10941917 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10941917
M. Wt: 353.8 g/mol
InChI Key: YNSJYDHLLCXAND-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is an organic compound that features a pyrazole ring substituted with a 3-chlorobenzyl group and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl bromide and the pyrazole derivative.

    Attachment of the Thiophenesulfonamide Moiety: The final step involves the reaction of the intermediate with thiophenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halides or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the specific substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dimethoxybenzamide
  • 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides

Uniqueness

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with enhanced activity and selectivity.

Properties

Molecular Formula

C14H12ClN3O2S2

Molecular Weight

353.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H12ClN3O2S2/c15-12-4-1-3-11(9-12)10-18-7-6-13(16-18)17-22(19,20)14-5-2-8-21-14/h1-9H,10H2,(H,16,17)

InChI Key

YNSJYDHLLCXAND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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